molecular formula C8H6BrF4N B13611470 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13611470
M. Wt: 272.04 g/mol
InChI Key: IAMOMCNPZQJYRI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a halogenated aromatic amine characterized by a 4-bromo-3-fluorophenyl group attached to a trifluoroethylamine moiety. Its structural features, including electron-withdrawing fluorine and bromine substituents, enhance metabolic stability and binding affinity in drug discovery contexts.

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

IAMOMCNPZQJYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 4-bromo-3-fluoroaniline with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • Target Compound : 4-Bromo-3-fluorophenyl group with trifluoroethylamine.
  • 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 65990-86-5): Chlorine replaces bromine at the para position; the 3-fluoro substituent is absent. This substitution reduces molecular weight (246.06 g/mol vs. ~272 g/mol for the bromo analog) and alters lipophilicity .
  • (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine (CAS 2415751-74-3): Chlorine replaces bromine, retaining the 3-fluoro group. The R-configuration introduces stereochemical specificity, which may influence receptor binding .

Fluorine Content and Position

  • 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 2055390-11-7): Replaces the aromatic ring with a cyclobutyl group, drastically altering solubility and steric effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine C₈H₆BrF₄N 272.04 Not explicitly listed 4-Br, 3-F, CF₃
1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride C₈H₈Cl₂F₃N 246.06 65990-86-5 4-Cl, CF₃
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine C₈H₈BrF₂N 236.06 1378866-69-3 4-Br, CF₂
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine C₈H₆ClF₄N 241.58 2415751-74-3 4-Cl, 3-F, CF₃, R-configuration

Key Observations :

  • Bromine increases molecular weight and lipophilicity compared to chlorine analogs.
  • Trifluoroethylamine groups enhance electronegativity, improving binding to hydrophobic enzyme pockets .

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